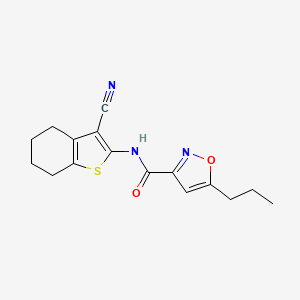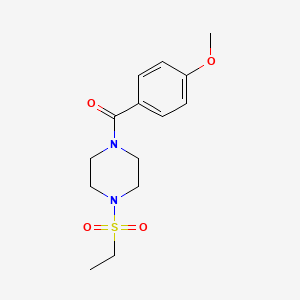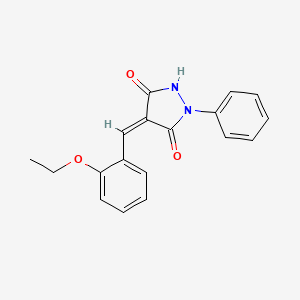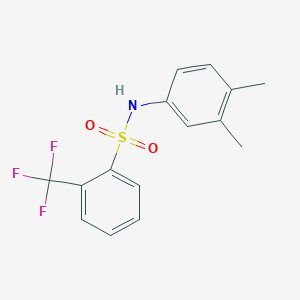
6-methyl-2-phenoxyquinoline
Übersicht
Beschreibung
Quinoline derivatives are an important class of compounds due to their wide range of biological activities and applications in medicinal chemistry. The synthesis, characterization, and study of their physical and chemical properties are crucial for understanding their potential applications and interactions.
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods, including condensation reactions, cyclization, and functionalization of pre-existing quinoline structures. For example, Roberts et al. (1997) detailed the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxy-methylquinoline, demonstrating the versatility of quinoline synthesis techniques (Roberts, Joule, Bros, & Álvarez, 1997).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, with various substituents affecting their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis, providing detailed insights into the arrangement of atoms and the configuration of the molecules.
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions, which allow for further functionalization of the quinoline core. These reactions are essential for modifying the biological activity and physical properties of the compounds. For instance, Hazra et al. (2018) explored the fluorescence sensing properties of quinoline-based isomers, highlighting the impact of chemical modifications on the sensing abilities of these compounds (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining their suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different reagents, and photophysical properties, define the interactions of quinoline derivatives with biological targets and their potential as therapeutic agents or materials. Studies on 8-hydroxyquinoline derivatives by Wu et al. (2018) showcased the influence of electron-donating and electron-withdrawing groups on the luminescence properties of these compounds, emphasizing the importance of chemical properties in designing functional materials (Wu, Guo, Shu, Zhang, Luan, Shi, & Guo, 2018).
Wissenschaftliche Forschungsanwendungen
Dual Fluorescence Chemosensors
6-Methyl-2-phenoxyquinoline derivatives exhibit properties as dual fluorescence chemosensors. For example, isomers like 6-QMP and 2-QMP have been synthesized and shown to be effective in sensing Al³⁺ and Zn²⁺ ions. They demonstrate significant fluorescence intensity changes upon interaction with these ions, which can be observed by the naked eye. This makes them valuable in applications requiring metal ion detection and analysis (Hazra et al., 2018).
Antiproliferative Activity in Cancer Research
Some quinoline derivatives, like GN39482, have been identified for their promising antiproliferative activity toward human cancer cells. These compounds inhibit tubulin polymerization, a key process in cell division, which makes them potential candidates for anticancer therapies (Minegishi et al., 2015).
Fluorescent Zn²⁺ Sensors for Biological Studies
Quinoline-based sensors like HMQP, synthesized from the 8-aminoquinoline platform, have been developed for selective, sensitive fluorescence enhancement in response to Zn²⁺. Their ability to display obvious color changes and bind strongly to Zn²⁺ makes them useful in biological studies and cell imaging (Zhou et al., 2010).
pH Sensors for Biomedical Applications
Quinoline derivatives have been utilized as pH sensors. For example, compounds like HL have been reported to act as fluorometric and colorimetric pH probes, exhibiting color changes in response to pH variations. Their biocompatibility and ability to differentiate pH changes make them valuable in biomedical applications, such as cancer cell discrimination (Mandal et al., 2018).
Lanthanide Complexes for Luminescence and Magnetic Studies
Dinuclear lanthanide(III) complexes, assembled from quinoline Schiff base ligands, exhibit unique properties like near-infrared luminescence and magnetic behavior. These properties are of interest in fields like material science and molecular magnetism (Wu et al., 2019).
Chemosensors for Metal Ions Detection
Quinoline-based chemosensors have been synthesized for selective detection of metal ions such as Zn²⁺ and Al³⁺. They show potential for biological applications, including intracellular metal ion sensing in cancer cells, and offer insights into the development of anticancer agents (Ghorai et al., 2020).
Eigenschaften
IUPAC Name |
6-methyl-2-phenoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-15-13(11-12)8-10-16(17-15)18-14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVQKALJLGIVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)
![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)


![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)